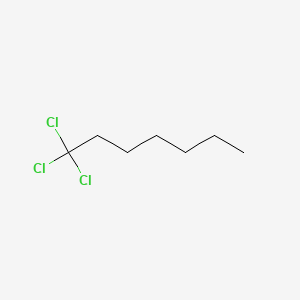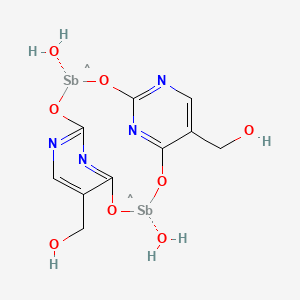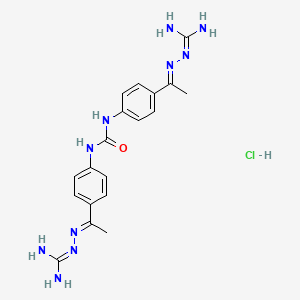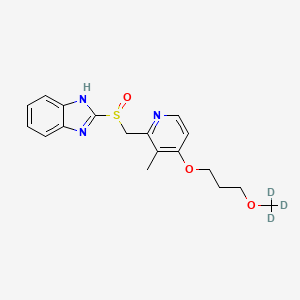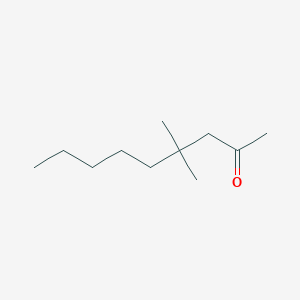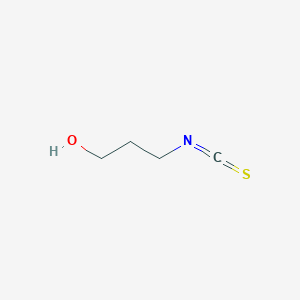![molecular formula C13H22NO2PS B14140957 N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide CAS No. 88834-18-8](/img/structure/B14140957.png)
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H22NO2PS. This compound is known for its unique structure, which includes a phosphanyl group and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with di(propan-2-yl)phosphine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted sulfonamides.
科学的研究の応用
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, making it useful in catalysis. The sulfonamide group can interact with biological molecules, potentially leading to biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Diallyl N,N-diisopropylphosphoramidite: Similar in structure but with allyl groups instead of the sulfonamide group.
Di-tert-butyl N,N-diisopropylphosphoramidite: Contains tert-butyl groups instead of the sulfonamide group.
Uniqueness
N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of both the phosphanyl and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it versatile for various applications in synthesis, catalysis, and potential biological activities .
特性
CAS番号 |
88834-18-8 |
|---|---|
分子式 |
C13H22NO2PS |
分子量 |
287.36 g/mol |
IUPAC名 |
N-di(propan-2-yl)phosphanyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H22NO2PS/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11,14H,1-5H3 |
InChIキー |
CIPHMFXGTJNYJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NP(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


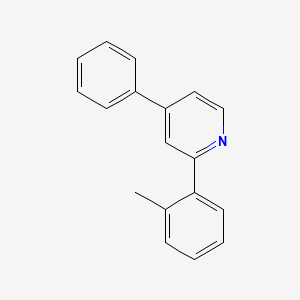
![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
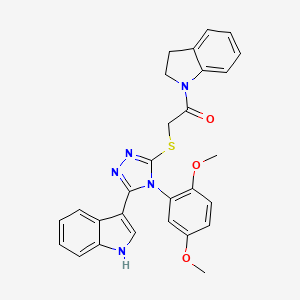
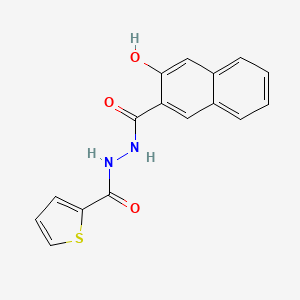
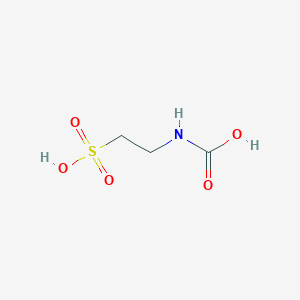
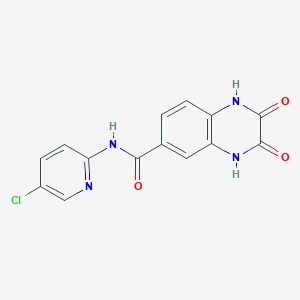
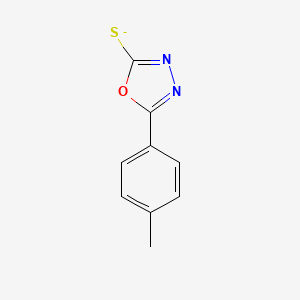
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
